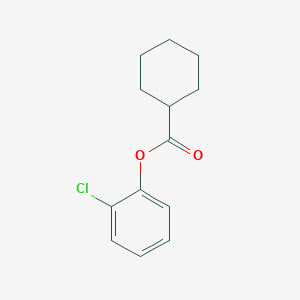

2-chlorophenyl cyclohexanecarboxylate

Descripción general

Descripción

2-chlorophenyl cyclohexanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound, also known as Chlorphenesin, is a white crystalline powder that is soluble in alcohol and ether.

Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

- Carbonylation of Cyclohexene : Methyl cyclohexanecarboxylate is obtained through carbonylation of cyclohexene in a methanol solution, using palladium(II) chloride–triphenylphosphine as a catalyst. This process has been kinetically examined, considering variables like initial concentration of palladium(II) chloride, pressure of carbon monoxide, and temperature, proposing a reaction mechanism (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Synthesis and Characterization

- N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives : Synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including 2-chlorophenyl, have been done, providing insights into their properties through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).

Biocatalysis and Microreaction Systems

- Whole-cell Biocatalytic Synthesis : S-(4-chlorophenyl)-(pyridin-2-yl) methanol has been synthesized in a water-cyclohexane liquid-liquid system using recombinant Escherichia coli as a whole-cell catalyst. This method demonstrates high efficiency and reduced reaction time compared to traditional approaches (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).

Catalyst Deactivation Studies

- Hydrodechlorination over Supported Pd : The deactivation of Pd/C and Pd/Al2O3 catalysts during the liquid phase hydrodechlorination of 2,4-dichlorophenol has been studied. This research explores the transformation of 2-chlorophenol and identifies factors contributing to catalyst deactivation (Yuan & Keane, 2003).

Photochemistry and Reactive Cations

- Reactivity of 4-Hydroxy(methoxy)phenyl Cation : Research on the photochemistry of 4-chlorophenol and 4-chloroanisole in various solvents, including cyclohexane, has revealed insights into the reductive dehalogenation process and the reactivity of 4-hydroxy- and 4-methoxyphenyl cations (Protti, Fagnoni, Mella, & Albini, 2004).

Photocatalytic Degradation

- Copper-doped Titanium Dioxide : Research on copper-doped titanium dioxide's ability to degrade chlorophenols under visible light, including 2-chlorophenol, provides insights into environmentally friendly degradation methods for these compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Propiedades

IUPAC Name |

(2-chlorophenyl) cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAIHALBNQCWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339741 | |

| Record name | 2-Chlorophenyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101068-39-7 | |

| Record name | 2-Chlorophenyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

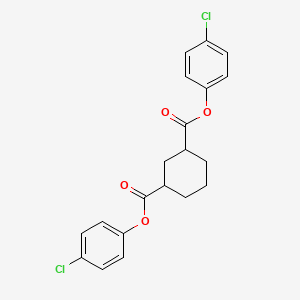

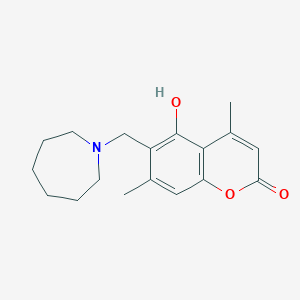

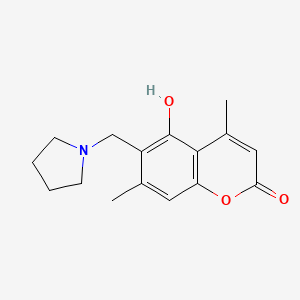

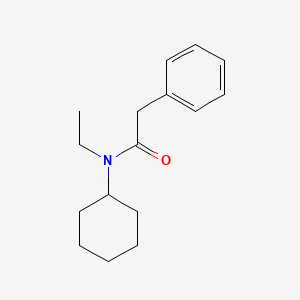

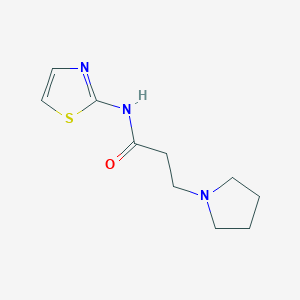

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)

![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)

![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)

![7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)

![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)